1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
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Overview
Description
1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple aromatic rings and a triazole core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Core: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where bromophenyl and ethoxyphenyl groups are attached to the triazole core.
Final Assembly: The final step involves the attachment of the ethanone group to the triazole ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific combination of aromatic rings and the triazole core
Properties
Molecular Formula |
C24H22BrN3O2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-4-(4-ethoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C24H22BrN3O2/c1-3-30-22-15-13-20(14-16-22)27-23(17(2)29)26-28(21-7-5-4-6-8-21)24(27)18-9-11-19(25)12-10-18/h4-16,24H,3H2,1-2H3 |
InChI Key |
VVIWDNYHYNQRKY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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